molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid CAS No. 2012-73-9

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid

Cat. No.: B1222185
CAS No.: 2012-73-9
M. Wt: 298.4 g/mol
InChI Key: MGQNICQOOANLCD-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid is an organic compound with the molecular formula C19H22O3 It is a carboxylic acid derivative characterized by the presence of a phenylpropan-2-yl group attached to a phenoxy moiety

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not well-studied. The compound’s bioavailability, half-life, and clearance rate remain to be determined. The compound has a molecular weight of 29837600 , a density of 1.101g/cm3 , and a boiling point of 430.7ºC at 760mmHg , which may influence its pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Properties

IUPAC Name

2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQNICQOOANLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173939
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-73-9
Record name Ici 53072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ici 53072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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